molecular formula C18H14IN3O3 B14085596 (2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine

(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine

Cat. No.: B14085596
M. Wt: 447.2 g/mol
InChI Key: BEEOUECHRQGAQE-RGVLZGJSSA-N
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Description

(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine is a complex organic compound characterized by the presence of an iodophenyl group, a furan ring, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine typically involves multiple steps, starting with the preparation of the iodophenyl and furan intermediates. The key steps include:

    Iodination of Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent.

    Formation of Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Condensation Reaction: The iodophenyl and furan intermediates are then condensed with hydrazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Corresponding nitro and carbonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-bromophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine
  • (2E)-1-(4-chlorophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine
  • (2E)-1-(4-fluorophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine

Uniqueness

The presence of the iodine atom in (2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution reactions and potentially altering its biological activity.

Properties

Molecular Formula

C18H14IN3O3

Molecular Weight

447.2 g/mol

IUPAC Name

4-iodo-N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]aniline

InChI

InChI=1S/C18H14IN3O3/c1-12-2-3-13(10-17(12)22(23)24)18-9-8-16(25-18)11-20-21-15-6-4-14(19)5-7-15/h2-11,21H,1H3/b20-11+

InChI Key

BEEOUECHRQGAQE-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)I)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)I)[N+](=O)[O-]

Origin of Product

United States

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